molecular formula C16H16N4OS B2896577 1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2379997-36-9

1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B2896577
CAS No.: 2379997-36-9
M. Wt: 312.39
InChI Key: MQEZTRSHDJISJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridopyrimidine core, which is fused with a phenyl ring substituted with a methylsulfanyl group and an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide in butanol under reflux . The methylsulfanyl group can be introduced through the reaction of the intermediate with methylthiolating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylsulfanyl group and the ethan-1-ol moiety enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-22-12-4-2-11(3-5-12)15(21)9-18-16-13-6-7-17-8-14(13)19-10-20-16/h2-8,10,15,21H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEZTRSHDJISJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.